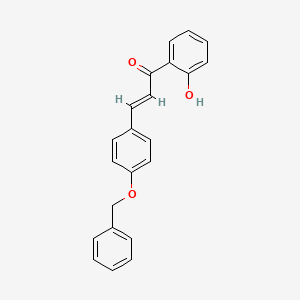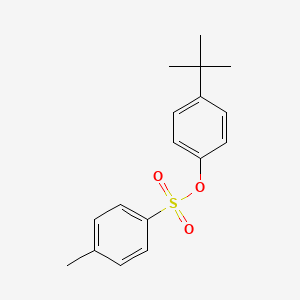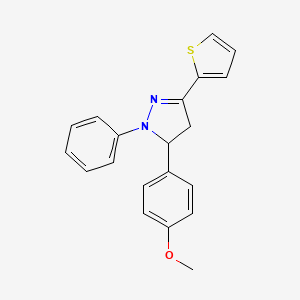
Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate is an organic compound with the molecular formula C14H24O2. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is known for its unique structure, which includes a cyclohexene ring with a methyl substituent and a pentanoate ester chain. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate typically involves the esterification of 5-(4-methylcyclohex-3-en-1-yl)pentanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified by distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Industrial production also involves rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate is utilized in several scientific research fields:
Chemistry: It serves as a model compound for studying esterification and other organic reactions.
Biology: The compound is used in biochemical studies to understand ester metabolism and enzyme interactions.
Medicine: Research into potential therapeutic applications, such as drug delivery systems, is ongoing.
Industry: It is used in the synthesis of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is crucial for its metabolism and biological activity. The compound may also interact with specific receptors or enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate can be compared with other similar compounds, such as:
Methylcyclohexene: A simpler compound with a similar cyclohexene ring structure but lacking the ester group.
6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: A more complex compound with additional functional groups and a longer carbon chain.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
73301-37-8 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate |
InChI |
InChI=1S/C14H24O2/c1-3-16-14(15)7-5-4-6-13-10-8-12(2)9-11-13/h8,13H,3-7,9-11H2,1-2H3 |
InChI Key |
WORUOURZKKLYDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC1CCC(=CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate](/img/structure/B11950901.png)


